molecular formula C15H19N5O2 B2626472 1-(6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazin-3-yl)piperidine-3-carboxylic acid CAS No. 1334373-99-7

1-(6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazin-3-yl)piperidine-3-carboxylic acid

Cat. No.: B2626472
CAS No.: 1334373-99-7
M. Wt: 301.35
InChI Key: MVCWKVOKZBTMEL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazin-3-yl)piperidine-3-carboxylic acid is a complex organic compound that features a pyrazole and pyridazine ring system. This compound is of significant interest due to its potential biological activities and applications in various fields such as chemistry, biology, and medicine.

Biochemical Analysis

Biochemical Properties

1-(6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazin-3-yl)piperidine-3-carboxylic acid plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with hydrazide derivatives, forming compounds with potential biological activity . These interactions often involve the formation of hydrogen bonds and hydrophobic interactions, which stabilize the compound within the active site of the enzyme or protein.

Cellular Effects

This compound influences various cellular processes. It has been observed to affect cell signaling pathways, gene expression, and cellular metabolism. For example, derivatives of pyrazolylpyridazine, the core structure of the compound, have shown anti-inflammatory, antibacterial, antioxidant, and hypotensive activities . These effects are mediated through the modulation of specific signaling pathways and the regulation of gene expression.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound can maintain its biological activity over extended periods, although its stability may vary depending on the experimental conditions . Long-term exposure to the compound can lead to sustained changes in cellular processes, highlighting the importance of understanding its temporal effects.

Preparation Methods

The synthesis of 1-(6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazin-3-yl)piperidine-3-carboxylic acid involves multiple steps. One common method involves the reaction of hydrazide A with aryl isocyanate and aryl isothiocyanates in anhydrous benzene. The mixture is refluxed for several hours, followed by cooling and further processing to obtain the desired product . Industrial production methods may involve similar synthetic routes but on a larger scale with optimized reaction conditions to ensure higher yields and purity.

Chemical Reactions Analysis

1-(6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazin-3-yl)piperidine-3-carboxylic acid undergoes various chemical reactions, including:

Scientific Research Applications

1-(6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazin-3-yl)piperidine-3-carboxylic acid has a wide range of scientific research applications:

Comparison with Similar Compounds

1-(6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazin-3-yl)piperidine-3-carboxylic acid can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific structural features and the diverse range of biological activities it exhibits.

Properties

IUPAC Name

1-[6-(3,5-dimethylpyrazol-1-yl)pyridazin-3-yl]piperidine-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19N5O2/c1-10-8-11(2)20(18-10)14-6-5-13(16-17-14)19-7-3-4-12(9-19)15(21)22/h5-6,8,12H,3-4,7,9H2,1-2H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVCWKVOKZBTMEL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1C2=NN=C(C=C2)N3CCCC(C3)C(=O)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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